molecular formula C8H7F3N2O2 B1611428 Ethyl 2-amino-3,5,6-trifluoroisonicotinate CAS No. 259675-84-8

Ethyl 2-amino-3,5,6-trifluoroisonicotinate

Cat. No. B1611428
M. Wt: 220.15 g/mol
InChI Key: UPKXZLOECBXQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3,5,6-trifluoroisonicotinate is a chemical compound with the molecular formula C<sub>8</sub>H<sub>7</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub> . It belongs to the class of isonicotinic acid derivatives and contains three fluorine atoms attached to the isonicotinate ring. The ethyl group is linked to the amino nitrogen, resulting in its name.



Synthesis Analysis

The synthesis of Ethyl 2-amino-3,5,6-trifluoroisonicotinate involves several steps. One common approach is the fluorination of isonicotinic acid derivatives using appropriate reagents. The trifluoromethyl group is introduced to the aromatic ring, followed by esterification with ethanol to form the ethyl ester.



Molecular Structure Analysis

The compound’s molecular structure consists of a six-membered isonicotinate ring with three fluorine atoms at positions 3, 5, and 6. The ethyl group is attached to the amino nitrogen (position 2). The trifluoromethyl substitution imparts unique properties to the molecule.



Chemical Reactions Analysis

Ethyl 2-amino-3,5,6-trifluoroisonicotinate can participate in various chemical reactions:



  • Nucleophilic substitution : The amino group can undergo substitution reactions.

  • Ester hydrolysis : The ester linkage can be cleaved under acidic or basic conditions.

  • Fluorination reactions : The trifluoromethyl group may react with other nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : Varies, but typically above room temperature.

  • Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.

  • Color : Often appears as a white to pale yellow solid.


Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, closely related to Ethyl 2-amino-3,5,6-trifluoroisonicotinate, has been utilized as an intermediate in synthesizing various chemical compounds. For example, it has been used in the synthesis of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976). Such compounds have potential applications in creating new materials with specific chemical properties.

Chromatography and Analysis

In the realm of chromatography, derivatization of amino acids using compounds like ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate has been explored. This method is used for rapid separation of enantiomeric isomers in capillary gas chromatography, indicating the relevance of Ethyl 2-amino-3,5,6-trifluoroisonicotinate in analytical chemistry (Abe et al., 1996).

Medicinal Chemistry

In medicinal chemistry, analogs of Ethyl 2-amino-3,5,6-trifluoroisonicotinate have been synthesized and evaluated for various biological activities. For example, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives were studied as inhibitors of AP-1 and NF-κB mediated transcriptional activation (Palanki et al., 2002). Such studies highlight the compound's potential in drug discovery and development.

Material Science and Corrosion Inhibition

In the field of material science, compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, which share a similar structure to Ethyl 2-amino-3,5,6-trifluoroisonicotinate, have been explored as corrosion inhibitors. These compounds show significant efficiency in protecting metals like mild steel, indicating their application in industrial processes (Dohare et al., 2017).

Safety And Hazards


  • Toxicity : Limited information is available, but caution should be exercised due to the presence of fluorine atoms.

  • Handling : Use appropriate protective equipment (gloves, goggles) when working with this compound.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research avenues for Ethyl 2-amino-3,5,6-trifluoroisonicotinate include:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Modifications : Explore derivatization strategies for improved properties.

  • Environmental Impact : Assess its fate and impact in the environment.


properties

IUPAC Name

ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-8(14)3-4(9)6(11)13-7(12)5(3)10/h2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKXZLOECBXQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573325
Record name Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3,5,6-trifluoroisonicotinate

CAS RN

259675-84-8
Record name Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-3,5,6-trifluoroisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-3,5,6-trifluoroisonicotinate
Reactant of Route 3
Ethyl 2-amino-3,5,6-trifluoroisonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-3,5,6-trifluoroisonicotinate
Reactant of Route 5
Ethyl 2-amino-3,5,6-trifluoroisonicotinate
Reactant of Route 6
Ethyl 2-amino-3,5,6-trifluoroisonicotinate

Citations

For This Compound
1
Citations
PL Coe, AJ Rees - Journal of Fluorine Chemistry, 2000 - Elsevier
A reliable route to 2,3,4,6-tetrafluoropyridine has been established starting from the readily available 3,5-dichlorotrifluoropyridine by halogen exchange under controlled conditions to …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.